Monoisopropylphosphorylserine
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Overview
Description
Monoisopropylphosphorylserine is a small molecule belonging to the class of organic compounds known as l-alpha-amino acids. These compounds have the L-configuration of the alpha-carbon atom. This compound is characterized by its unique structure, which includes a phosphoryl group attached to the serine amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monoisopropylphosphorylserine typically involves the phosphorylation of serine using isopropylphosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Monoisopropylphosphorylserine undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various alkyl or aryl phosphorylserine derivatives.
Scientific Research Applications
Monoisopropylphosphorylserine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in phosphorylation reactions.
Biology: Studied for its role in protein phosphorylation and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating enzyme activity and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of monoisopropylphosphorylserine involves its interaction with specific enzymes and proteins. It acts as a substrate for kinases, which phosphorylate the serine residue, leading to the activation or inhibition of various signaling pathways. The phosphoryl group can also interact with phosphatases, which dephosphorylate the compound, reversing its effects. These interactions play a crucial role in regulating cellular processes such as metabolism, cell growth, and apoptosis .
Comparison with Similar Compounds
Phosphotyrosine: Involved in protein phosphorylation and signal transduction.
Phosphothreonine: Plays a role in regulating enzyme activity and cellular processes.
Phosphoserine: Similar to monoisopropylphosphorylserine but lacks the isopropyl group, affecting its chemical properties and biological functions.
This compound stands out due to its unique structure and diverse applications, making it a valuable compound in various scientific disciplines.
Properties
Molecular Formula |
C6H14NO6P |
---|---|
Molecular Weight |
227.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-[hydroxy(propan-2-yloxy)phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C6H14NO6P/c1-4(2)13-14(10,11)12-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
InChI Key |
DALHHSOTZKMXMV-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)OP(=O)(O)OC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)OP(=O)(O)OCC(C(=O)O)N |
Origin of Product |
United States |
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